![molecular formula C16H24BrClN2O B3940277 N-(4-bromo-3-methylphenyl)-3-[ethyl(2-methylprop-2-enyl)amino]propanamide;hydrochloride](/img/structure/B3940277.png)
N-(4-bromo-3-methylphenyl)-3-[ethyl(2-methylprop-2-enyl)amino]propanamide;hydrochloride
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)-3-[ethyl(2-methylprop-2-enyl)amino]propanamide;hydrochloride is a synthetic organic compound It is characterized by the presence of a bromine atom, a methyl group, and an amide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-3-[ethyl(2-methylprop-2-enyl)amino]propanamide;hydrochloride typically involves multiple steps:
Bromination: Introduction of a bromine atom to the aromatic ring.
Amidation: Formation of the amide bond through a reaction between an amine and a carboxylic acid derivative.
Alkylation: Addition of the ethyl and 2-methylprop-2-enyl groups to the amine.
Industrial Production Methods
Industrial production may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. Specific details would require access to industrial protocols or patents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the methyl or ethyl groups.
Reduction: Reduction reactions could target the amide group, converting it to an amine.
Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3).
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-3-methylphenyl)-3-[ethyl(2-methylprop-2-enyl)amino]propanamide;hydrochloride may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible development as a pharmaceutical agent, subject to biological activity and toxicity studies.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function and leading to a biological response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-chloro-3-methylphenyl)-3-[ethyl(2-methylprop-2-enyl)amino]propanamide
- N-(4-bromo-3-methylphenyl)-3-[methyl(2-methylprop-2-enyl)amino]propanamide
Uniqueness
The presence of the bromine atom and the specific alkyl groups may confer unique chemical properties, such as reactivity and solubility, distinguishing it from similar compounds.
For precise and detailed information, consulting scientific literature, patents, and specialized databases is recommended
Eigenschaften
IUPAC Name |
N-(4-bromo-3-methylphenyl)-3-[ethyl(2-methylprop-2-enyl)amino]propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O.ClH/c1-5-19(11-12(2)3)9-8-16(20)18-14-6-7-15(17)13(4)10-14;/h6-7,10H,2,5,8-9,11H2,1,3-4H3,(H,18,20);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBICTHODGTYEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC(=O)NC1=CC(=C(C=C1)Br)C)CC(=C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


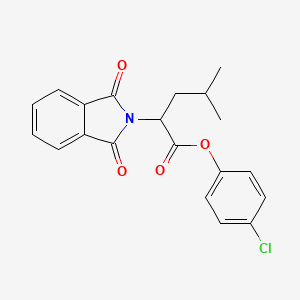
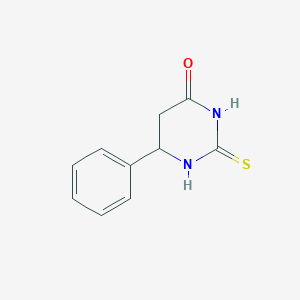
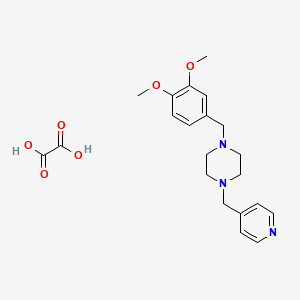

![1-Cyclopentyl-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid](/img/structure/B3940218.png)
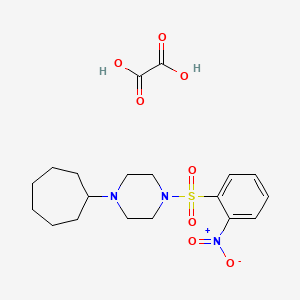
![3-ethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3940224.png)
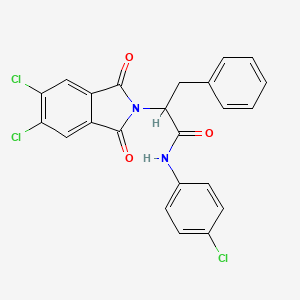



![N-[(FURAN-2-YL)METHYL]-5-[4-(3-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE](/img/structure/B3940250.png)
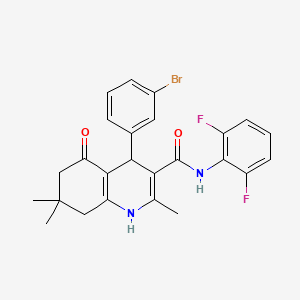
![{5-[(tert-butylamino)carbonyl]-1,3-phenylene}bis(iminocarbonyl-4,1-phenylene) diacetate](/img/structure/B3940275.png)
